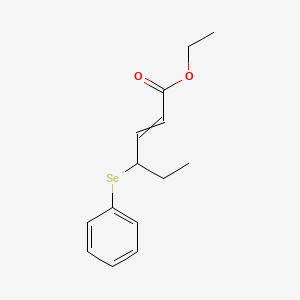

Ethyl 4-(phenylselanyl)hex-2-enoate

Description

Properties

CAS No. |

91890-79-8 |

|---|---|

Molecular Formula |

C14H18O2Se |

Molecular Weight |

297.26 g/mol |

IUPAC Name |

ethyl 4-phenylselanylhex-2-enoate |

InChI |

InChI=1S/C14H18O2Se/c1-3-12(10-11-14(15)16-4-2)17-13-8-6-5-7-9-13/h5-12H,3-4H2,1-2H3 |

InChI Key |

GCFIQJWXNNHYGQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C=CC(=O)OCC)[Se]C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 4 Phenylselanyl Hex 2 Enoate and Analogous Selanyl Enoates

Functionalization Strategies for Enoate Scaffolds

The creation of a carbon-selenium (C-Se) bond in compounds like Ethyl 4-(phenylselanyl)hex-2-enoate is achieved by functionalizing the double bond of a precursor enoate. This typically involves either the attack of an electrophilic selenium species or the addition of a selenium-centered radical to the alkene.

Electrophilic selenylation is a fundamental and widely used method for constructing C-Se bonds. mdpi.comnih.gov The process involves an electrophilic selenium reagent, often generated in situ from a stable precursor like diphenyl diselenide, which activates the carbon-carbon double bond of the enoate. mdpi.comcardiff.ac.uk This activation leads to the formation of a key three-membered cyclic intermediate known as a seleniranium ion. cardiff.ac.ukresearchgate.net The subsequent ring-opening of this intermediate by a nucleophile establishes the final stereochemistry of the addition product. researchgate.netnih.gov

The synthesis of specific stereoisomers of 4-selanylhex-2-enoates is governed by the mechanism of electrophilic addition. The reaction of a selenenyl halide with an alkene, such as a hexenoate, typically proceeds through an anti-addition pathway. thieme-connect.de This means the electrophilic selenium species and the nucleophile add to opposite faces of the double bond. This stereospecificity arises from the nucleophilic attack on the intermediate seleniranium ion, which occurs in an SN2-like fashion. researchgate.netnih.gov

Consequently, the geometry of the starting enoate (whether it is the E or Z isomer) will dictate the relative stereochemistry of the two newly formed stereocenters in the product. For example, the addition to an (E)-alkene will result in the (R,S)- or (S,R)-product (a threo isomer), while addition to a (Z)-alkene yields the (R,R)- or (S,S)-product (an erythro isomer). This principle allows for the predictable synthesis of specific diastereomers of 4-selanylhex-2-enoates.

Table 1: Stereochemical Outcome of Electrophilic Selenylation on Alkenes

| Starting Alkene Geometry | Addition Stereochemistry | Product Diastereomer |

| (E)-Alkene | anti-addition | Threo (e.g., (R,S)) |

| (Z)-Alkene | anti-addition | Erythro (e.g., (R,R)) |

Note: The absolute stereochemistry (R/S) depends on the specific substituents according to Cahn-Ingold-Prelog priority rules.

To achieve asymmetric synthesis, where one enantiomer of a chiral product is formed preferentially, chiral selenium electrophiles have been developed. cardiff.ac.uknih.gov These reagents are designed to transfer chirality during the selenylation reaction. cardiff.ac.uk Many of these chiral reagents are derived from readily available, enantiomerically pure starting materials like terpenes, binaphthyl derivatives, or amino acids. cardiff.ac.uknih.govresearchgate.net

The general strategy involves generating a chiral electrophilic selenium species, often in situ from a chiral diselenide precursor by reacting it with an oxidizing agent like bromine. cardiff.ac.uknih.gov This chiral electrophile then reacts with a prochiral enoate. The face-selectivity of the attack is controlled by the chiral environment of the reagent, leading to the formation of a diastereomeric seleniranium ion intermediate. Subsequent nucleophilic attack yields an optically active selanyl (B1231334) enoate, with diastereomeric excesses reported as high as 96% in some alkene functionalizations. nih.gov The efficiency of these chiral electrophiles can be influenced by their structural features, such as the presence of specific protecting groups or additional substituents on the chiral scaffold. nih.gov

Table 2: Examples of Chiral Diselenide Precursors for Asymmetric Selenylation

| Chiral Scaffold | Precursor Type | Typical Application | Reference |

| Binaphthyl | C₂-Symmetric Diselenide | Methoxyselenenylation of Styrene | cardiff.ac.uk |

| Ferrocene | Ferrocene-based Diselenide | Selenocyclization of Unsaturated Alcohols | cardiff.ac.uk |

| Camphor (B46023) | Camphor-derived Diselenide | Aminocyclizations | cardiff.ac.uk |

| Indane-based | Chiral Selenide (B1212193) | Oxidative Cyclization of Unsaturated Acids | nih.gov |

The most direct method for electrophilic selenylation involves the use of selenenyl halides, such as phenylselenenyl chloride (PhSeCl) or phenylselenenyl bromide (PhSeBr). researchgate.netthieme-connect.de These reagents react readily with alkenes, including unsaturated esters, to form α-halo-β-selanyl adducts via the characteristic anti-addition mechanism. thieme-connect.de If the reaction is performed in the presence of a different nucleophile (e.g., an alcohol), this nucleophile can be incorporated into the final product instead of the halide. thieme-connect.de

Alternatively, seleninic acids, such as benzeneseleninic acid (PhSeO₂H), and their anhydrides can serve as sources of electrophilic selenium. nih.govscholaris.ca These reagents are often employed in catalytic systems in conjunction with a stoichiometric co-oxidant like hydrogen peroxide. scholaris.ca Seleninic acids can be used for various transformations, including the synthesis of α,β-unsaturated compounds and cyclization reactions. nih.govscholaris.camdpi.com For example, they have been successfully used in the selenocyclization of o-alkynyl benzaldehyde (B42025) oximes to produce 4-(selanyl)isoquinoline-N-oxides. nih.gov More sustainable methods have also been developed using reagents like trichloroisocyanuric acid to promote the reaction between enaminones and diselenides to form 3-selanyl-isoflavones. rsc.org

Table 3: Comparison of Common Electrophilic Selenylating Agents

| Reagent Class | Example | Typical Reaction | Key Features |

| Selenenyl Halides | Phenylselenenyl Chloride (PhSeCl) | Electrophilic addition to alkenes | Stoichiometric, highly reactive, proceeds via anti-addition. researchgate.netthieme-connect.de |

| Seleninic Acids | Benzeneseleninic Acid (PhSeO₂H) | Oxidative cyclizations, dehydrogenations | Can be used catalytically with a co-oxidant. nih.govscholaris.ca |

| Diselenides | Diphenyl Diselenide (Ph₂Se₂) | Precursor for other electrophiles | Activated by oxidants (e.g., Br₂, PhI(OCOCF₃)₂) to generate the active electrophile. snnu.edu.cnorganic-chemistry.org |

An alternative to electrophilic pathways, radical reactions provide a different mechanistic approach to introduce a phenylselanyl group into an enoate structure. These reactions hinge on the generation and subsequent reaction of a phenylselanyl radical (PhSe•).

The formation of the key phenylselanyl radical (PhSe•) is typically achieved through the homolytic cleavage of the relatively weak selenium-selenium bond in diphenyl diselenide (PhSeSePh). nih.govlibretexts.org This bond breaking can be initiated by heat, light (photolysis), or with the aid of a radical initiator. nih.govrsc.org For instance, photoredox catalysis can be used where a photosensitizer absorbs light and transfers energy to the diselenide, causing the Se-Se bond to split evenly, with each selenium atom retaining one electron. nih.gov

Table 4: Methods for Generating and Reacting Phenylselanyl Radicals with Alkenes

| Initiation Method | Precursor | Radical Species | Subsequent Reaction | Reference |

| Photocatalysis (e.g., Ru(bpy)₃Cl₂) | Diphenyl Diselenide | PhSe• | Addition to C=C bond | nih.gov |

| Radical Initiator (e.g., Et₃B) | Toluene (for benzyl (B1604629) radical) | Et• (initiator), Ph-CH₂• | Addition to electron-deficient olefin | rsc.org |

| Light (UV) | Dihalogens (e.g., Cl₂) | Cl• | Initiation of radical chain reactions | youtube.com |

Radical Reactions for Phenylselanyl Group Incorporation

Mechanistic Aspects of Radical Chain Processes in Selanyl Enoate Synthesis

The formation of selanyl enoates via radical pathways is a powerful method that typically involves the addition of a selenium-centered radical to a carbon-carbon multiple bond. libretexts.org These free-radical additions proceed via a chain mechanism consisting of initiation, propagation, and termination steps. nih.govyoutube.com

Initiation: The process begins with the generation of a phenylselanyl radical (PhSe•). This is most commonly achieved through the homolytic cleavage of the Se-Se bond in diphenyl diselenide (PhSeSePh). This cleavage can be initiated by heat (thermolysis) or light (photolysis), often in the presence of a radical initiator like azobisisobutyronitrile (AIBN). researchgate.net The relatively weak Se-Se bond makes diselenides excellent precursors for selenium-centered radicals. researchgate.net

Propagation: The propagation phase consists of two key steps:

Addition: The highly reactive phenylselanyl radical adds to a carbon-carbon triple bond, such as that in an alkyne. For the synthesis of a 4-selanyl-2-enoate, the starting material would be an ethyl hex-2-ynoate. The addition of the PhSe• radical to the alkyne is regioselective, typically occurring at the less substituted carbon atom to produce a more stable vinyl radical intermediate. youtube.comaklectures.com The attack on the alkyne can lead to both syn and anti addition products, resulting in a mixture of (E)- and (Z)-isomers of the final selanyl enoate. aklectures.com

Atom/Group Transfer: The resulting vinyl radical then abstracts an atom or group from a suitable donor molecule to form the final product and regenerate a radical species to continue the chain. In many syntheses, this involves a hydrogen atom transfer, but more complex group transfers are also possible. researchgate.net For instance, the vinyl radical can abstract a hydrogen atom from a solvent or an added reagent.

Termination: The radical chain is terminated when two radical species combine, or through disproportionation reactions. These are typically non-productive pathways that result in the formation of by-products.

Nucleophilic Pathways for Ethyl 4-(phenylselanyl)hex-2-enoate Derivatives

Nucleophilic methods provide an alternative to radical processes and often offer different selectivity profiles. These pathways involve the reaction of a selenium-based nucleophile with an electrophilic substrate.

The synthesis of β-selanyl esters can be effectively achieved through the conjugate addition (or Michael addition) of a selenium nucleophile to an α,β-unsaturated ester. libretexts.org In this mechanism, the carbonyl group of the enoate withdraws electron density from the conjugated C=C double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. pressbooks.pub

The key steps are:

Nucleophile Generation: A strong base is used to deprotonate a selenol (PhSeH), or a reducing agent like sodium borohydride (B1222165) is used to reduce diphenyl diselenide (PhSeSePh), generating the highly nucleophilic selenolate anion (PhSe⁻). rsc.org

Nucleophilic Attack: The selenolate anion attacks the electrophilic β-carbon of the α,β-unsaturated ester. libretexts.orgpressbooks.pub This 1,4-addition breaks the π-bond of the alkene and pushes electron density through the conjugated system to the carbonyl oxygen, forming an enolate intermediate. youtube.com

Protonation: The enolate intermediate is then protonated, usually by the addition of a mild acid in a workup step. Tautomerization of the resulting enol yields the final saturated β-selanyl ester product. libretexts.org

This method is highly effective for creating β-selanyl carbonyl compounds. For a compound like Ethyl 4-(phenylselanyl)hex-2-enoate, this specific pathway is not directly applicable as it would lead to a 3-selanyl derivative. However, it is a fundamental and widely used method for synthesizing analogous β-selanyl enoates and related derivatives. nih.govacs.org

Copper catalysis can significantly enhance the efficiency and scope of nucleophilic selenylation reactions. nih.gov Copper(I) catalysts are particularly effective in promoting the conjugate addition of selenium nucleophiles to α,β-unsaturated carbonyl compounds. researchgate.net

The proposed catalytic cycle often involves the following:

Formation of a Copper-Selenide Complex: The active catalytic species is often a copper(I)-selenide complex, formed from the reaction of a Cu(I) salt with a selenol or a diselenide. nih.gov

Conjugate Addition: This copper-selenide species then undergoes conjugate addition to the α,β-unsaturated ester. The presence of the copper center can modulate the reactivity and selectivity of the addition. beilstein-journals.org The reaction proceeds through a copper enolate intermediate.

Protonolysis and Catalyst Regeneration: The copper enolate is then protonated, releasing the final product and regenerating the active copper catalyst, allowing the cycle to continue.

This approach offers several advantages, including milder reaction conditions and the ability to perform enantioselective transformations by using chiral ligands on the copper catalyst. nih.govnih.gov Such catalytic systems have been successfully applied to the asymmetric conjugate addition of selenols to α,β-unsaturated thioamides and esters, affording chiral selenides with high enantioselectivity. nih.gov

| Method | Reagents | Key Intermediate | Product Type |

| Radical Addition | PhSeSePh, AIBN, Alkyne | Vinyl Radical | (E/Z)-Vinyl Selenide |

| Conjugate Addition | PhSeH/Base or PhSeSePh/NaBH₄, Enoate | Enolate | β-Selanyl Carbonyl |

| Cu-Catalyzed Addition | PhSeH, Cu(I) catalyst, Base, Enoate | Copper Enolate | β-Selanyl Carbonyl |

Asymmetric Synthesis of Enantiopure 4-(Phenylselanyl)hex-2-enoates

Achieving high levels of stereocontrol is a central goal in modern organic synthesis, particularly for creating chiral molecules for pharmaceutical and biological applications. researchgate.netchemistryviews.org The synthesis of enantiopure 4-(phenylselanyl)hex-2-enoates can be approached using several asymmetric strategies. nih.govnih.gov

Substrate-Controlled Stereoselective Syntheses

In substrate-controlled synthesis, the stereochemical outcome of a reaction is dictated by a chiral element already present within the substrate molecule. nih.govillinois.edu This pre-existing stereocenter directs the incoming reagent to one of the two faces of the reactive site, resulting in a diastereoselective transformation. rsc.org

For the synthesis of an enantiopure 4-(phenylselanyl)hex-2-enoate, this would involve starting with a substrate that already contains a chiral center. For example, if the starting material were an α,β-unsaturated ester derived from a chiral alcohol, the steric bulk of the chiral ester group could influence the trajectory of the incoming selenium reagent, favoring addition to one face of the double bond over the other.

Quantum mechanical calculations and experimental results have shown that conformational restraints imposed by the substrate's amino-acid sequence can determine the facial selectivity of Michael-type additions in biosynthetic pathways. nih.gov Similarly, in chemical synthesis, the conformation of the transition state, which is influenced by the existing stereocenter, determines the stereochemical outcome. The principle relies on minimizing steric interactions in the transition state, as predicted by models like the Felkin-Ahn model for nucleophilic additions to chiral carbonyls. youtube.com

Chiral Auxiliary-Mediated Asymmetric Induction

One of the most reliable and widely used methods for asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to an achiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.orgresearchgate.net

The general strategy for synthesizing an enantiopure 4-(phenylselanyl)hex-2-enoate using this method is as follows:

Attachment of Auxiliary: An achiral α,β-unsaturated acid is coupled with a chiral auxiliary, such as an Evans oxazolidinone or a Oppolzer camphorsultam. wikipedia.orgresearchgate.net These auxiliaries are derived from readily available and inexpensive chiral starting materials.

Diastereoselective Reaction: The resulting chiral N-acyl oxazolidinone or sultam is then subjected to the selenylation reaction. The bulky chiral auxiliary effectively blocks one face of the enoate system. This steric hindrance forces the selenium reagent to attack from the less hindered face, leading to the formation of one diastereomer in high excess.

Removal of Auxiliary: The final step is the cleavage of the chiral auxiliary, typically through hydrolysis or alcoholysis, to release the desired enantiopure carboxylic acid or ester. The auxiliary can often be recovered and reused. wikipedia.org

This methodology has been successfully applied to a vast range of asymmetric transformations, including alkylations, aldol (B89426) reactions, and conjugate additions, consistently providing high levels of asymmetric induction. researchgate.net

| Asymmetric Strategy | Principle | Key Feature | Outcome |

| Substrate Control | A stereocenter within the substrate directs the reaction. | Relies on inherent chirality of the starting material. | Diastereomerically enriched product. |

| Chiral Auxiliary | A temporary chiral group directs the reaction. wikipedia.org | Auxiliary is attached and later removed. | Enantiomerically enriched product from an achiral start. |

Catalytic Enantioselective Selenylation

The introduction of a selenium moiety into an organic framework with control over the resulting stereochemistry is a significant challenge in asymmetric synthesis. Catalytic enantioselective selenylation reactions have emerged as a powerful solution, enabling the creation of valuable chiral organoselenium compounds from prochiral precursors. These methods are broadly categorized into transition metal-catalyzed and organocatalytic strategies, each offering distinct advantages in the synthesis of chiral selanyl enoates.

Transition metal catalysis provides a versatile platform for the formation of carbon-selenium bonds. While direct, highly enantioselective catalytic selenylation of α,β-unsaturated esters remains a developing area, synergistic approaches that combine transition metal catalysis with other activation modes have proven effective for creating precursors to chiral selanyl enoates.

A prominent strategy involves the combination of transition metal catalysis and organocatalysis. For instance, the asymmetric γ-allylation of α,β-unsaturated aldehydes can be achieved through a dual catalytic system employing an aminocatalyst and a transition metal complex (e.g., iridium or palladium). nih.gov This reaction generates chiral γ-allylated aldehydes, which can be subsequently transformed into the corresponding selanyl enoates. The choice of metal catalyst and ligands allows for regio- and diastereodivergence, providing access to a wide range of stereoisomers. nih.gov

Nickel catalysis has been explored for the asymmetric α-arylation of ketones using aryl esters as electrophiles, demonstrating the capacity of nickel to facilitate challenging bond formations. thieme-connect.de While this specific example leads to C-C bond formation, it establishes a precedent for using nickel to activate ester-related substrates in asymmetric transformations. A non-asymmetric method for synthesizing α,β-unsaturated selenoesters involves a Titanium(IV) chloride-promoted aldol condensation of an Se-phenyl selenoacetate with aldehydes, which forms the fundamental selanyl enoate backbone. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Systems for the Synthesis of Selanyl Enoate Precursors

| Catalyst System | Substrate Type | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Aminocatalyst / Iridium Catalyst | Cyclic α,β-unsaturated aldehydes | Branched γ-allylated aldehydes | Diastereodivergent; excellent regio- and stereoselectivity. | nih.gov |

| Aminocatalyst / Palladium Catalyst | Cyclic α,β-unsaturated aldehydes | Linear γ-allylated aldehydes | Excellent regio- and enantioselectivity. | nih.gov |

| Nickel / Chiral Ligand | Prochiral ketones + Aryl esters | α-Aryl ketones | Forms all-carbon quaternary centers; relevant to ester activation. | thieme-connect.de |

| Titanium(IV) chloride (TiCl4) | Se-phenyl selenoacetate + Aldehydes | α,β-Unsaturated selenoesters | Non-asymmetric aldol condensation approach to the enoate core. | nih.gov |

Organocatalysis offers a metal-free alternative for asymmetric synthesis, often characterized by mild reaction conditions and operational simplicity. These catalysts have been successfully applied to the enantioselective synthesis of chiral selanyl compounds.

Lewis Base Catalysis: Chiral Lewis bases, such as isothioureas and cinchona alkaloids, are effective catalysts for activating carboxylic acid derivatives. nih.govnih.govnih.gov In a typical cycle, a chiral isothiourea catalyst reacts with an activated aryl ester to form a chiral C1 ammonium (B1175870) enolate. This enolate can then react with an electrophilic selenium reagent in a highly enantioselective manner. nih.govnih.gov A powerful three-step synthesis for α-hydroxy-(E)-β,γ-unsaturated esters begins with the organocatalytic α-selenylation of an aldehyde. nih.gov The resulting enantioenriched α-selenyl aldehyde is then subjected to a Wittig reaction to form a γ-seleneyl-(E)-α,β-unsaturated ester, a close analog of the target compound. nih.gov

Chalcogen-Bonding Catalysis: Chalcogen bonding is a noncovalent interaction analogous to hydrogen and halogen bonding, where an electrophilic region on a chalcogen atom (like selenium) interacts with a Lewis base. researchgate.netnih.gov This interaction can be harnessed for catalysis. Dicationic organoselenium compounds, particularly those with a benzimidazolium or triazolium core, can act as potent chalcogen-bond donors. researchgate.netnih.gov They activate substrates by binding to Lewis basic sites, such as a halide or a carbonyl oxygen. nih.govnih.gov While still an emerging field, chalcogen-bonding catalysis holds potential for activating substrates towards enantioselective selenylation reactions. Studies have shown that organotellurium catalysts can be significantly more active than their selenium analogs in certain reactions, providing a direction for future catalyst development. nih.gov

Table 2: Organocatalytic Strategies for Chiral Selanyl Enoates and Related Compounds

| Catalysis Type | Catalyst Example | Substrate Type | Key Intermediate/Product | Reference |

|---|---|---|---|---|

| Organocatalysis | Proline-derived catalyst | Aldehydes + Electrophilic Se reagent | Enantioenriched α-selenyl aldehydes | nih.gov |

| Lewis Base Catalysis | Cinchona alkaloids | Azlactones (masked α-amino acids) | Enantioenriched α-seleno amino acid derivatives | nih.gov |

| Lewis Base Catalysis | Isothioureas (ITUs) | Activated aryl esters | Chiral C1 ammonium enolates | nih.govnih.gov |

| Chalcogen-Bonding Catalysis | Bis(benzimidazolium) selenium compounds | Benzhydryl bromide (benchmark) | Halide abstraction/activation | researchgate.netnih.gov |

| Chalcogen-Bonding Catalysis | Triazolium-based tellurium compounds | trans-Crotonophenone (Michael acceptor) | Carbonyl activation | nih.gov |

Sustainable Synthesis Approaches for Selanyl Enoates

The synthesis of organoselenium compounds is increasingly guided by the principles of green chemistry, which aim to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency.

The application of green chemistry to organoselenium synthesis focuses on several key areas. One is the use of environmentally benign reagents and catalysts. For example, biocatalysts like lipase (B570770) have been used for the synthesis of 3-selanyl-isoflavones, offering high yields under mild conditions (30 °C in ethyl acetate). mdpi.com This approach avoids harsh conditions and toxic metal catalysts. Another strategy is the use of safer oxidants. The combination of urea-hydrogen peroxide (UHP) as a mild solid oxidant with ethyl lactate, an eco-friendly solvent, has been reported for the direct C(sp²)–H bond selenylation of enaminones, precursors to selanyl-isoflavones. mdpi.com These methods enhance the atom economy and reduce the generation of hazardous waste.

Alternative energy sources provide powerful, often more efficient, and cleaner ways to drive chemical reactions compared to conventional heating.

Photochemical Methods: Light can be used to generate reactive species under mild conditions. Photodynamic reactions, for example, can generate highly reactive singlet oxygen from molecular oxygen using a photosensitizer, which can then participate in oxidation processes. mdpi.com While direct photochemical synthesis of selanyl enoates is not widely documented, the principles are applicable to the broader field of organochalcogen chemistry. mdpi.com

Electrochemical Methods: Electrosynthesis uses electricity to drive redox reactions, replacing chemical oxidants and reductants. researchgate.net This technique is highly tunable and has been successfully applied to form C-Se bonds through various pathways, including C-H selenylation, difunctionalization of alkenes, and cross-coupling reactions. researchgate.netresearchgate.net Automated electrochemical flow systems have been developed for selenenylation reactions, allowing for rapid synthesis with high yields in a fully autonomous manner. researchgate.net

Mechanochemical Methods: Mechanical force, typically applied through ball milling, can induce chemical reactions in the absence of bulk solvent. nih.govresearchgate.net A notable mechanochemical strategy involves the in situ formation of magnesium-based selenium nucleophiles from elemental selenium, magnesium metal, and organic halides under liquid-assisted grinding (LAG) conditions. nih.govresearchgate.net This method avoids the need to pre-form sensitive reagents and can be used to generate both symmetrical diselenides and unsymmetrical monoselenides with high functional group tolerance. researchgate.net

Reducing or eliminating the use of volatile and often toxic organic solvents is a cornerstone of green chemistry. Many advanced energy input methods, such as mechanochemistry, are inherently solvent-free or use minimal amounts of liquid. nih.govresearchgate.net Solvent-free reactions promoted by catalysts like methanesulfonic acid or nano-silica sulfuric acid have been developed for various condensation reactions, demonstrating the feasibility of this approach. researchgate.net Where solvents are necessary, the focus shifts to greener alternatives like water, ethanol, or recyclable media such as ionic liquids. For instance, a lipase-catalyzed synthesis of selanyl-isoflavones was effectively performed in ethyl acetate, a more environmentally friendly solvent, with the enzyme catalyst being easily recoverable and reusable. mdpi.com

Reactivity and Mechanistic Understanding of Ethyl 4 Phenylselanyl Hex 2 Enoate

Chemical Transformations of the Phenylselanyl Group

The phenylselanyl moiety in ethyl 4-(phenylselanyl)hex-2-enoate is the primary site of various chemical transformations. Its ability to undergo both homolytic and heterolytic cleavage dictates the synthetic pathways it can access.

The carbon-selenium bond in organoselenium compounds is relatively weak, allowing for homolytic cleavage to generate selenium-centered radicals under appropriate conditions, such as exposure to light or radical initiators. mdpi.com This radical reactivity is a cornerstone of the synthetic utility of compounds like ethyl 4-(phenylselanyl)hex-2-enoate.

The generation of radical intermediates from organoselenium compounds can initiate a cascade of reactions, including cyclizations. nih.govsci-hub.se For instance, a selenium radical can add to an alkene or alkyne, leading to the formation of a carbon-centered radical that can then undergo intramolecular cyclization. mdpi.comsci-hub.se This strategy has been employed in the synthesis of various heterocyclic and carbocyclic systems. nih.gov Electrochemical methods have also been developed to generate these radical intermediates for cascade cyclizations. nih.gov

The general mechanism for a radical cyclization initiated by a phenylselanyl radical can be depicted as follows:

Initiation: Homolytic cleavage of a diselenide or other precursor generates a phenylselanyl radical (PhSe•).

Addition: The PhSe• radical adds to a carbon-carbon multiple bond within the substrate.

Cyclization: The resulting carbon-centered radical undergoes an intramolecular addition to another unsaturated moiety in the molecule, forming a ring.

Termination/Propagation: The cyclized radical can then be trapped by another molecule or propagate the radical chain.

An example of a selenium radical-mediated cascade cyclization is the synthesis of selenated benzofurans and benzothiophenes. sci-hub.senih.gov In this process, an aryl selenium radical, generated in situ, adds to an alkyne, followed by cyclization to form the heterocyclic core. sci-hub.se

Table 1: Examples of Radical Cyclization Reactions Involving Organoselenium Compounds

| Starting Material Type | Radical Initiator/Conditions | Product Type | Reference |

| Diene and Diselenide | Electrochemical Oxidation | Seleno-benzazepine | nih.gov |

| 2-Alkynylanisole, Se powder, Arylboronic acid | AgNO₂/O₂ | Selenated Benzofuran | sci-hub.senih.gov |

| N-Aryl Alkynamide and Diaryl Diselenide | Visible Light/O₂ | Selenium-substituted Spiro nih.govnih.govtrienone | mdpi.com |

This table provides examples of radical cyclizations involving organoselenium compounds, illustrating the diversity of starting materials and conditions that can be employed.

While not a conventional protecting group in the traditional sense, the phenylselanyl group can be viewed as a "radical protecting group". researchgate.net This concept arises from its ability to be introduced into a molecule and later removed or transformed under radical conditions. This allows for the temporary masking of a reactive site or the facilitation of a specific radical transformation. The literature on selenium-based protecting groups is not as extensive as for other functionalities, but the principle remains a useful synthetic concept. researchgate.net

The utility of the phenylselanyl group in this context is tied to the predictable nature of its radical reactions. Once the desired radical-mediated transformation is complete, the selenium moiety can often be removed reductively, for example, with tin hydrides, or oxidatively, leading to the formation of a double bond.

Electrophilic Nature of Selenium in Enoate Systems

The selenium atom in organoselenium compounds can also exhibit electrophilic character, particularly when bonded to a more electronegative atom or when activated by an oxidizing agent. semanticscholar.orgwiley-vch.de In the context of an enoate system like ethyl 4-(phenylselanyl)hex-2-enoate, this electrophilicity plays a crucial role in its reactivity.

The electrophilic addition of organoselenium reagents to alkenes is a well-established method for the functionalization of double bonds and is known to proceed through a cyclic seleniranium ion intermediate. wiley-vch.deresearchgate.net In the case of a selanyl (B1231334) enoate, the selenium atom itself can be rendered more electrophilic, for instance, by reaction with a halogen. This can lead to an intramolecular reaction where the selenium atom is attacked by the double bond of the enoate, forming a seleniranium ion.

The formation of a seleniranium ion from a selanyl enoate can be conceptually represented as follows:

Activation: An external electrophile (e.g., Br⁺) attacks the selenium atom, making it more electrophilic.

Intramolecular Attack: The π-electrons of the enoate's double bond attack the activated selenium atom.

Seleniranium Ion Formation: A three-membered ring containing a positively charged selenium atom is formed.

These seleniranium ion intermediates are highly reactive and can be trapped by various nucleophiles, leading to the stereospecific introduction of two new functional groups across the original double bond. The regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors within the enoate system.

Further oxidation or alkylation of the selenium atom in a selanyl enoate can lead to the formation of a selenonium salt. Selenonium salts are compounds containing a positively charged selenium atom bonded to three organic substituents. These salts have found applications as catalysts in various organic transformations. nih.govnih.gov

For example, selenonium salts can act as catalysts for nucleophilic substitution reactions by activating the substrate through a chalcogen bond interaction. nih.govnih.gov While the direct formation of a selenonium salt from ethyl 4-(phenylselanyl)hex-2-enoate and its subsequent transformations are specific areas of ongoing research, the known reactivity of selenonium salts suggests potential synthetic pathways.

Table 2: Reactivity of Selenonium Salts in Organic Synthesis

| Reaction Type | Role of Selenonium Salt | Product Type | Reference |

| Nucleophilic Substitution | Catalyst | Thiocyanates and Selenocyanates | nih.govnih.gov |

| Alkylation | Alkylating Agent | Alkylated Products | nih.gov |

This table summarizes some of the key applications of selenonium salts in organic synthesis, highlighting their catalytic and reagent-based roles.

Rearrangement Reactions Involving the Selanyl Moiety

The phenylselanyl group is not merely a spectator but an active participant in skeletal transformations. Its ability to undergo oxidation and subsequent rearrangement is a cornerstone of its synthetic utility.

A significant reaction pathway available to Ethyl 4-(phenylselanyl)hex-2-enoate involves a researchgate.netresearchgate.net-sigmatropic rearrangement following oxidation. wikipedia.orgnih.gov This class of reactions is a powerful method for forming carbon-carbon bonds and synthesizing allylic alcohols and amines with a high degree of stereocontrol. nih.gov The process is initiated by the oxidation of the allylic selenide (B1212193) to the corresponding allylic selenoxide. nih.gov This selenoxide is often an unstable intermediate that readily undergoes the rearrangement to form an allylic selenenate ester. Subsequent hydrolysis of this selenenate yields the final allylic alcohol product. nih.gov

The stereochemical outcome of the researchgate.netresearchgate.net-sigmatropic rearrangement is a key feature and can be predicted based on the transition state geometry. wikipedia.org The reaction proceeds through a highly ordered, five-membered ring-like transition state. wikipedia.org This controlled geometry allows for the efficient transfer of chirality and the selective formation of specific stereoisomers. Theoretical studies using density-functional theory (DFT) have been employed to model the endo and exo transition states of these rearrangements. nih.gov The relative energies of these transition states determine the enantioselectivity of the reaction, with the endo transition state often being preferred in the absence of substitution at the allyl group's second position. nih.gov

Generally, the geometry of the double bond in the starting material dictates the stereochemistry of the product. A strong preference for the formation of the E-alkene (trans) isomer is typically observed in the product. wikipedia.org Furthermore, a starting alkene with Z-geometry tends to favor the formation of the syn product, while an E-alkene favors the anti product. wikipedia.org

Mechanistic Studies of Reactions Involving Ethyl 4-(phenylselanyl)hex-2-enoate

Understanding the precise mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.

The most thoroughly studied mechanistic pathway for compounds like Ethyl 4-(phenylselanyl)hex-2-enoate is the researchgate.netresearchgate.net-sigmatropic rearrangement.

Key Steps in the researchgate.netresearchgate.net-Sigmatropic Rearrangement Pathway:

Oxidation: The selenide is first oxidized to a selenoxide. This can be achieved using various oxidizing agents. Selenoxides are known intermediates in many catalytic cycles involving organoselenium compounds. nih.gov

Rearrangement: The resulting selenoxide undergoes a rapid, concerted researchgate.netresearchgate.net-sigmatropic shift through an envelope-like transition state to form an allylic selenenate. wikipedia.orgnih.gov

Hydrolysis: The selenenate ester is then hydrolyzed, often during aqueous workup, to yield the rearranged allylic alcohol. nih.gov

Organoselenium compounds can also participate in catalytic cycles, particularly in oxidation reactions. nih.gov For instance, an allyl selenide can act as a catalyst for oxidations where it undergoes a series of rapid oxidations and researchgate.netresearchgate.net-rearrangements to form an active cyclic seleninate ester intermediate that carries out the oxidation before the catalyst is regenerated. nih.gov In other contexts, organoselenium moieties can serve as ligands for transition metals, forming complexes that catalyze reactions like phenylselenylation, with the catalytic cycle involving the selenium species. researchgate.net

Table 1: Mechanistic Pathway of the researchgate.netresearchgate.net-Sigmatropic Rearrangement

| Step | Description | Key Species |

| 1. Activation | Oxidation of the selenium atom in the starting material. | Allylic Selenide → Allylic Selenoxide |

| 2. Rearrangement | Concerted pericyclic shift of the phenylselanyl group. | Allylic Selenoxide → Allylic Selenenate |

| 3. Product Formation | Cleavage of the Se-O bond to yield the final product. | Allylic Selenenate → Allylic Alcohol |

Control over stereochemistry is a paramount goal in organic synthesis, and reactions of Ethyl 4-(phenylselanyl)hex-2-enoate offer several opportunities for such control. As discussed, the researchgate.netresearchgate.net-sigmatropic rearrangement is highly stereoselective. wikipedia.orgnih.gov

The diastereomeric ratio of the product is heavily influenced by the geometry of the starting allylic system. wikipedia.org Computational models show that for achieving high diastereoselectivity, a Z-alkene is often preferred. wikipedia.org Enantiomeric control can be achieved by using a chiral oxidizing agent to form the intermediate selenoxide or by employing a chiral ancillary group on the selenium atom. nih.gov The relative energies of the possible endo and exo transition states, which can be modeled computationally, are predictive of the enantiomeric excess. nih.gov Enantioselectivity is predicted to be highest for molecules with substitutions at the 1- or (E)-3- position of the allyl group. nih.gov

Table 2: Stereochemical Control in researchgate.netresearchgate.net-Sigmatropic Rearrangements

| Factor | Influence on Stereochemistry | General Outcome |

| Alkene Geometry | Dictates the relative orientation of substituents in the transition state. | E-alkene favors anti product; Z-alkene favors syn product. wikipedia.org |

| Transition State | The relative stability of endo vs. exo transition states. | Determines the enantiomeric ratio of the product. nih.gov |

| Chirality Source | Introduction of a chiral element to the system. | Use of chiral oxidizing agents or chiral groups on selenium can induce high enantioselectivity. nih.gov |

The outcome of chemical reactions can be governed by either kinetic or thermodynamic control. illinois.eduyoutube.com A kinetically controlled process yields the product that forms the fastest, corresponding to the reaction pathway with the lowest activation energy. youtube.com In contrast, a thermodynamically controlled process yields the most stable product, which represents the lowest energy state of the system. youtube.com

In the context of reactions involving Ethyl 4-(phenylselanyl)hex-2-enoate, these principles can be applied to direct the reaction towards a desired outcome. For instance, in reactions involving deprotonation, the choice of base and temperature can determine whether the kinetic or thermodynamic enolate is formed. youtube.com A bulky, strong base at low temperatures typically favors the formation of the less-substituted (kinetic) enolate, as it reacts at the more sterically accessible position. youtube.com Conversely, a smaller, less-hindered base at higher temperatures allows the system to equilibrate and form the more substituted, and thus more stable, thermodynamic enolate. youtube.com

Ethyl 4-(phenylselanyl)hex-2-enoate as a Versatile Synthetic Building Block

Ethyl 4-(phenylselanyl)hex-2-enoate is a valuable and versatile building block in organic synthesis due to the multiple reactive sites within its structure. nih.gov The phenylselanyl group is the key to its utility, serving as a precursor for various transformations.

Its primary use is in the stereocontrolled synthesis of allylic alcohols via the researchgate.netresearchgate.net-sigmatropic rearrangement of the corresponding selenoxide. nih.gov Beyond this rearrangement, oxidation of the selenide to the selenoxide can also lead to syn-elimination, a classic method for introducing a double bond into a molecule. The choice between rearrangement and elimination can often be controlled by the specific substrate structure and reaction conditions.

The versatility of organoselenium reagents as both electrophiles and nucleophiles under mild conditions makes them key components in synthesis. nih.gov The selenium moiety can be involved in cyclization reactions or act as a directing group. nih.govmdpi.com Furthermore, the α,β-unsaturated ester functionality provides a handle for conjugate addition reactions, allowing for the introduction of a wide range of nucleophiles at the β-position. This combination of functionalities allows for complex molecular architectures to be constructed sequentially from a single, versatile starting material.

Despite a comprehensive search for scientific literature, no specific research articles or detailed data could be found for the chemical compound "Ethyl 4-(phenylselanyl)hex-2-enoate."

As a result, the request to generate an article with a detailed focus on its reactivity, conversion to other functionalized hex-2-enoates, and applications in the synthesis of complex organic structures cannot be fulfilled at this time. The available scientific databases and search engines did not yield specific information on the synthesis, mechanistic understanding, or reaction chemistry of this particular compound.

General information on related classes of compounds, such as organoselenium compounds and esters, is available. However, in strict adherence to the user's request to focus solely on "Ethyl 4-(phenylselanyl)hex-2-enoate" and to avoid information outside the specified scope, no article can be generated.

It is possible that this compound is known by a different name, is a novel or very recently synthesized molecule with limited published data, or is part of a proprietary research domain not accessible through public search. Without specific mentions in the scientific literature, any attempt to create the requested article would result in speculation and would not be based on verifiable research findings.

Computational and Theoretical Investigations of Ethyl 4 Phenylselanyl Hex 2 Enoate

Quantum Chemical Analysis (e.g., Density Functional Theory)

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic properties and geometries of organoselenium compounds. These calculations provide a detailed picture of the molecule's electronic landscape and conformational preferences.

The electronic structure of the phenylselanyl enoate system is characterized by the interplay of various electronic effects. The selenium atom, with its lone pairs of electrons, can participate in delocalization with the adjacent π-system of the enoate group. This interaction influences the electron density distribution across the molecule, affecting its reactivity.

The electronic nature of the phenyl group, whether substituted with electron-donating or electron-withdrawing groups, would further modulate the electronic properties of the selenium atom and, consequently, the entire phenylselanyl enoate system. The application of quantum chemical models can help in understanding how substituents on the phenyl ring affect the π-electron delocalization of the system.

The flexibility of the hexenoate chain and the rotational freedom around the C-Se bond give rise to multiple possible conformations for Ethyl 4-(phenylselanyl)hex-2-enoate. A conformational analysis, which investigates the energy differences and relative stabilities of these different spatial arrangements, is crucial for understanding the molecule's behavior. libretexts.org

Computational methods, such as those employing the B3LYP functional with a suitable basis set like 6-31+G(d,p), are well-suited for performing conformational analyses. nih.gov For similar molecules, calculations have shown the existence of several stable conformations with varying stabilities depending on the balance of electrostatic and orbital interactions. nih.gov The stability of these conformers is often influenced by steric hindrance and electrostatic repulsions between different parts of the molecule. nih.govyoutube.com For example, repulsion between the lone pairs of the selenium atom and the carbonyl oxygen can destabilize certain conformations. nih.gov

The table below illustrates a hypothetical conformational analysis for a related system, highlighting the types of data that can be obtained.

| Conformer | Dihedral Angle (° C-C-Se-C) | Relative Energy (kcal/mol) | Population (%) |

| Anti | 180 | 0.00 | 60 |

| Gauche 1 | 60 | 0.85 | 20 |

| Gauche 2 | -60 | 0.85 | 20 |

This is a hypothetical data table for illustrative purposes.

Mechanistic Insights from Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions involving complex molecules like Ethyl 4-(phenylselanyl)hex-2-enoate. By mapping out the potential energy surface of a reaction, chemists can identify key transition states and intermediates, providing a detailed understanding of the reaction pathway.

Theoretical calculations can be used to locate and characterize the transition state structures for reactions involving Ethyl 4-(phenylselanyl)hex-2-enoate. A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. mdpi.com The geometry and energy of the transition state provide crucial information about the activation barrier of the reaction.

For instance, in addition reactions to the double bond of the enoate, computational methods can model the approach of the reactant and the formation of new bonds, allowing for the precise determination of the transition state structure. Similarly, intermediates, which are local minima on the potential energy surface, can also be identified and their stabilities assessed. mdpi.com Studies on related systems have successfully used computational methods to identify intermediates and transition states in reaction pathways. mdpi.com

By connecting the reactants, transition states, intermediates, and products, computational chemistry can map out the entire energy landscape of a reaction. This provides a comprehensive view of the reaction mechanism, including the sequence of elementary steps and the energy changes that occur at each stage.

For example, in a potential elimination reaction to form a diene, computational modeling could help to distinguish between a concerted E2 mechanism and a stepwise E1cb mechanism by calculating the energies of the respective transition states and intermediates. The potential energy surface can reveal the most favorable reaction pathway. mdpi.com The study of reaction mechanisms for various organic reactions has been successfully aided by computational methods. physicsandmathstutor.comscribd.com

Many reactions involving Ethyl 4-(phenylselanyl)hex-2-enoate can potentially lead to multiple products. Computational modeling can be a predictive tool for understanding the regioselectivity (where a reaction occurs) and stereoselectivity (which stereoisomer is formed).

By comparing the activation energies of the transition states leading to different regioisomers or stereoisomers, it is possible to predict the major product of the reaction. For example, in an electrophilic addition to the double bond, calculations can determine whether the electrophile will preferentially add to the α or β carbon by comparing the energies of the two possible transition states. The lower energy transition state will correspond to the major product.

The table below shows a hypothetical example of how computational data can be used to predict regioselectivity.

| Regioisomeric Transition State | Activation Energy (kcal/mol) | Predicted Product Ratio |

| α-Addition | 25.3 | 1 |

| β-Addition | 22.1 | >99 |

This is a hypothetical data table for illustrative purposes.

Exploration of Reaction Energetics and Activation Barriers

Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for investigating the reaction mechanisms involving organoselenium compounds like ethyl 4-(phenylselanyl)hex-2-enoate. nih.govsumitomo-chem.co.jp These theoretical studies provide deep insights into the thermodynamics and kinetics of chemical transformations by calculating reaction energetics and activation barriers. sumitomo-chem.co.jp

A crucial aspect of these investigations is the calculation of the activation barrier (Ea), also known as the activation energy. This value represents the energy of the transition state relative to the reactants and is a key determinant of the reaction rate. A lower activation barrier corresponds to a faster reaction. DFT calculations can model the geometry of these high-energy transition states, offering a picture of the bond-breaking and bond-forming processes. nih.govwindows.net For instance, in the context of reactions catalyzed by organoselenium compounds, DFT has been used to study the mechanism of syn-dichlorination of alkenes, identifying the active catalyst and charting a feasible reaction path with its associated intermediates and transition states. nih.gov

The data below, derived from DFT calculations on analogous organoselenium systems, illustrates the typical energetic parameters that can be determined. These values are essential for understanding reaction mechanisms at a molecular level and for the rational design of new, more efficient synthetic methods. sumitomo-chem.co.jp

Table 1: Representative Calculated Energetic Data for Organoselenium Reaction Steps This table presents illustrative data based on DFT calculations for similar organoselenium reactions. Actual values for ethyl 4-(phenylselanyl)hex-2-enoate may differ.

| Reaction Step | Parameter | Calculated Value (kcal/mol) |

|---|---|---|

| Oxidative Addition | Gibbs Free Energy (ΔG) | -12.5 |

| Enthalpy (ΔH) | -15.0 | |

| Activation Barrier (Ea) | 10.2 | |

| Migratory Insertion | Gibbs Free Energy (ΔG) | +4.8 |

| Enthalpy (ΔH) | +3.5 | |

| Activation Barrier (Ea) | 17.9 | |

| Reductive Elimination | Gibbs Free Energy (ΔG) | -22.1 |

| Enthalpy (ΔH) | -24.3 | |

| Activation Barrier (Ea) | 7.6 |

Advanced Computational Methods in Organoselenium Design

The design and optimization of organoselenium compounds are increasingly benefiting from advanced computational techniques that go beyond static calculations, such as Molecular Dynamics (MD) and Ab Initio Molecular Dynamics (AIMD). digitellinc.comresearchgate.net These methods allow for the simulation of the dynamic behavior of molecules, providing a more realistic understanding of their properties and reactivity. researchgate.net

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. In the context of a flexible molecule like ethyl 4-(phenylselanyl)hex-2-enoate, MD can explore its vast conformational space, revealing how the molecule moves, folds, and interacts with its environment, such as solvent molecules or other reactants. researchgate.net This is crucial for understanding how the molecule's three-dimensional structure can influence the accessibility of the selenium atom and, consequently, its chemical reactivity. MD simulations have been employed to confirm findings from molecular docking and to assess the stability of organoselenium compounds within the binding pockets of enzymes. researchgate.net

Ab Initio Molecular Dynamics (AIMD) represents a more sophisticated approach where the forces governing the atomic motions are calculated from first principles using quantum mechanics (typically DFT) at each step of the simulation. digitellinc.comaps.org This method is particularly powerful for studying chemical reactions because it can explicitly model the breaking and forming of chemical bonds. AIMD simulations can trace the entire trajectory of a reaction, providing detailed information about the transition states and the role of individual solvent molecules in the process. windows.netdigitellinc.com For example, AIMD has been used to investigate the microscopic mechanism of metallization in liquid selenium under pressure and to understand proton transfer events in aqueous solutions of selenic and selenous acids. digitellinc.comaps.org

The integration of these advanced computational methods enables the in silico (computer-aided) design of new organoselenium compounds with specific, tailored properties. researchgate.net By predicting how structural modifications will affect a molecule's dynamics and reactivity, researchers can prioritize synthetic targets, accelerating the discovery of novel reagents and catalysts for applications in organic synthesis and medicinal chemistry. researchgate.netnih.gov

Table 2: Applications of Advanced Computational Methods in Organoselenium Chemistry

| Computational Method | Key Application in Organoselenium Design | Insights Provided |

|---|---|---|

| Molecular Dynamics (MD) | Conformational sampling and analysis. | Provides understanding of preferred molecular shapes, flexibility, and the influence of the solvent. researchgate.net |

| Studying interactions with biological targets. | Elucidates binding modes and stability of organoselenium compounds in protein active sites. researchgate.netchemrxiv.org | |

| Ab Initio Molecular Dynamics (AIMD) | Simulation of reactive events. | Offers a dynamic picture of reaction pathways, including bond cleavage and formation. windows.netdigitellinc.com |

| Investigation of solvation effects on reactivity. | Details the specific interactions between the organoselenium compound and solvent molecules during a reaction. digitellinc.com |

Advanced Spectroscopic Characterization for Research on Ethyl 4 Phenylselanyl Hex 2 Enoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. A combination of ¹H, ¹³C, and ⁷⁷Se NMR experiments would provide a complete picture of the atomic framework and stereochemistry of Ethyl 4-(phenylselanyl)hex-2-enoate.

¹H NMR Spectroscopy is used to identify the number and environment of hydrogen atoms in the molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons, while the coupling constants (J) reveal information about the connectivity and dihedral angles between adjacent protons, which is crucial for determining the stereochemistry of the C2=C3 double bond and the chiral center at C4.

¹³C NMR Spectroscopy provides information on the carbon skeleton of the molecule. The chemical shift of each carbon atom is characteristic of its hybridization and the nature of the atoms attached to it. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH₃, CH₂, CH, and quaternary carbons.

⁷⁷Se NMR Spectroscopy is a specialized technique that directly probes the selenium atom. researchgate.net The ⁷⁷Se nucleus has a spin of 1/2 and is NMR-active, with a wide chemical shift range that is highly sensitive to the electronic and steric environment around the selenium atom. researchgate.netresearchgate.net For a diaryl selenide (B1212193), the ⁷⁷Se chemical shift is typically observed in the range of 400-500 ppm relative to Me₂Se. nih.govorganicchemistrydata.org The exact chemical shift for Ethyl 4-(phenylselanyl)hex-2-enoate would be influenced by the alkyl substituent attached to the selenium.

Based on data from similar α,β-unsaturated esters and phenylselanyl alkanes, the expected ¹H and ¹³C NMR chemical shifts for Ethyl 4-(phenylselanyl)hex-2-enoate are presented in the tables below.

Interactive Data Table: Predicted ¹H NMR Data for Ethyl 4-(phenylselanyl)hex-2-enoate

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H2 | 6.9 - 7.2 | Doublet of triplets | J(H2-H3) ≈ 15, J(H2-H4) ≈ 1.5 |

| H3 | 5.8 - 6.1 | Doublet of triplets | J(H3-H2) ≈ 15, J(H3-H4) ≈ 7 |

| H4 | 3.5 - 3.8 | Multiplet | - |

| H5 | 1.6 - 1.8 | Multiplet | - |

| H6 | 0.9 - 1.1 | Triplet | J ≈ 7.5 |

| -OCH₂CH₃ (CH₂) | 4.1 - 4.3 | Quartet | J ≈ 7.1 |

| -OCH₂CH₃ (CH₃) | 1.2 - 1.4 | Triplet | J ≈ 7.1 |

| Phenyl-Se (ortho) | 7.5 - 7.7 | Multiplet | - |

| Phenyl-Se (meta) | 7.2 - 7.4 | Multiplet | - |

| Phenyl-Se (para) | 7.2 - 7.4 | Multiplet | - |

Interactive Data Table: Predicted ¹³C NMR Data for Ethyl 4-(phenylselanyl)hex-2-enoate

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (C=O) | 165 - 167 |

| C2 | 145 - 150 |

| C3 | 120 - 125 |

| C4 | 45 - 50 |

| C5 | 29 - 34 |

| C6 | 11 - 14 |

| -OCH₂CH₃ (CH₂) | 60 - 62 |

| -OCH₂CH₃ (CH₃) | 14 - 15 |

| Phenyl-Se (ipso) | 128 - 132 |

| Phenyl-Se (ortho) | 133 - 137 |

| Phenyl-Se (meta) | 129 - 130 |

| Phenyl-Se (para) | 127 - 129 |

Mass Spectrometry for Fragmentation Pathways and Mechanistic Deduction

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. wikipedia.org For Ethyl 4-(phenylselanyl)hex-2-enoate, electron ionization (EI) or electrospray ionization (ESI) could be employed.

A key feature in the mass spectrum of a selenium-containing compound is the characteristic isotopic pattern resulting from the six naturally occurring isotopes of selenium (⁷⁴Se, ⁷⁶Se, ⁷⁷Se, ⁷⁸Se, ⁸⁰Se, ⁸²Se). rsc.org This unique pattern for any selenium-containing fragment provides a clear signature for its identification.

The fragmentation of Ethyl 4-(phenylselanyl)hex-2-enoate would be expected to proceed through several key pathways:

Cleavage of the C-Se bond: This is often a dominant fragmentation pathway in organoselenium compounds. This can lead to the formation of a [C₆H₅Se]⁺ ion or a [M - C₆H₅Se]⁺ fragment.

α-Cleavage: Cleavage of the bond between C3 and C4, alpha to the carbonyl group, is a common fragmentation for carbonyl compounds. researchgate.net

McLafferty Rearrangement: If sterically feasible, a γ-hydrogen transfer from the hexyl chain to the carbonyl oxygen can occur, followed by β-cleavage, leading to the elimination of a neutral alkene. wikipedia.org

Fragmentation of the ester group: Loss of the ethoxy group (-OC₂H₅) or ethylene (B1197577) from the ethyl ester is also a common fragmentation pathway for esters. libretexts.org

Interactive Data Table: Predicted Key Fragments in the Mass Spectrum of Ethyl 4-(phenylselanyl)hex-2-enoate

| m/z (for ⁸⁰Se) | Possible Fragment Ion Structure | Fragmentation Pathway |

| 299 | [M]⁺ (Molecular Ion) | Ionization of the parent molecule |

| 254 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical from the ester |

| 157 | [C₆H₅Se]⁺ | Cleavage of the C4-Se bond |

| 142 | [M - C₆H₅Se]⁺ | Cleavage of the C4-Se bond with charge retention on the organic part |

| 115 | [C₄H₆COOC₂H₅]⁺ | Cleavage of the C4-Se bond, followed by rearrangement |

| 77 | [C₆H₅]⁺ | Loss of Se from the [C₆H₅Se]⁺ fragment |

Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. libretexts.org These two techniques are complementary and together offer a comprehensive vibrational profile of the compound.

For Ethyl 4-(phenylselanyl)hex-2-enoate, the key functional groups that would give rise to characteristic absorption bands are the carbonyl group (C=O) of the α,β-unsaturated ester, the carbon-carbon double bond (C=C), the carbon-oxygen bonds (C-O) of the ester, and the carbon-selenium bond (C-Se).

C=O Stretch: The C=O stretching vibration in α,β-unsaturated esters is typically found at a lower frequency (1730-1715 cm⁻¹) compared to saturated esters (1750-1735 cm⁻¹) due to conjugation with the C=C double bond, which lowers the bond order of the carbonyl. orgchemboulder.com

C=C Stretch: The C=C stretching vibration of the conjugated system would appear in the region of 1640-1620 cm⁻¹.

C-O Stretches: Esters show two characteristic C-O stretching vibrations: one for the C(=O)-O bond and another for the O-C₂H₅ bond, typically appearing in the 1300-1000 cm⁻¹ region. spectroscopyonline.com

C-Se Stretch: The C-Se stretching vibration is generally weak and appears in the fingerprint region of the IR spectrum, typically between 500 and 600 cm⁻¹. Some sources also indicate a range of 260-290 cm⁻¹ for C-Se bonds. researchgate.net Raman spectroscopy can be particularly useful for observing this bond, as the C-Se bond is highly polarizable.

Interactive Data Table: Expected Vibrational Frequencies for Ethyl 4-(phenylselanyl)hex-2-enoate

| Functional Group | Bond Vibration | Expected Frequency Range (cm⁻¹) | Technique (IR/Raman) |

| Carbonyl | C=O Stretch | 1715 - 1730 | Strong in IR |

| Alkene | C=C Stretch | 1620 - 1640 | Medium in IR, Strong in Raman |

| Ester | C-O Stretch | 1250 - 1300 and 1000 - 1150 | Strong in IR |

| Phenyl | C=C Stretch | ~1600, ~1580, ~1450 | Medium to weak in IR |

| Phenyl-Se | C-Se Stretch | 500 - 600 | Weak in IR, Medium in Raman |

| Alkyl C-H | C-H Stretch | 2850 - 3000 | Medium in IR and Raman |

| Alkene C-H | C-H Stretch | 3010 - 3090 | Medium in IR and Raman |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. rsc.org If a suitable single crystal of Ethyl 4-(phenylselanyl)hex-2-enoate could be grown, X-ray diffraction analysis would unambiguously establish its solid-state conformation.

The presence of the selenium atom is particularly advantageous for X-ray crystallography. Selenium is a relatively heavy atom that scatters X-rays strongly, which can be utilized in Multi-wavelength Anomalous Dispersion (MAD) or Single-wavelength Anomalous Dispersion (SAD) phasing to solve the phase problem in crystallography, a technique that has revolutionized protein and nucleic acid structure determination. rsc.orgnih.gov

For Ethyl 4-(phenylselanyl)hex-2-enoate, X-ray crystallography would provide:

Absolute Stereochemistry: The absolute configuration (R or S) of the chiral center at C4 could be determined.

Conformation: The preferred conformation of the ethyl hexenoate chain and the orientation of the phenylselanyl group in the solid state would be revealed. This includes the dihedral angles along the carbon backbone.

Bond Parameters: Precise measurements of bond lengths and angles, including the C-Se bond length (typically 1.90-2.00 Å for C(sp³)-Se and C(aryl)-Se) and the C-Se-C bond angle. rsc.org

Intermolecular Interactions: Information on how the molecules pack in the crystal lattice, revealing any significant intermolecular interactions such as hydrogen bonds or π-stacking. core.ac.uk

Interactive Data Table: Illustrative Crystallographic Parameters for a Related Organoselenium Compound

| Parameter | Example Value (from a similar structure) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| C(sp³)-Se bond length (Å) | 1.97 |

| C(aryl)-Se bond length (Å) | 1.92 |

| C-Se-C bond angle (°) | 99.8 |

| Conformation of C2=C3 bond | Trans |

Future Directions and Research Challenges for Ethyl 4 Phenylselanyl Hex 2 Enoate Chemistry

Development of Highly Enantioselective and Diastereoselective Synthetic Routes

The presence of a stereocenter at the C4 position and a double bond in ethyl 4-(phenylselanyl)hex-2-enoate highlights the critical need for synthetic methods that can control the three-dimensional arrangement of its atoms. The development of highly enantioselective and diastereoselective routes is paramount for accessing stereochemically pure isomers, which are often essential for biological applications and as chiral building blocks in organic synthesis.

Current research in asymmetric organoselenium chemistry offers a promising foundation. Strategies involving chiral selenium reagents, auxiliaries, and catalysts have been successfully employed for the stereoselective synthesis of various organoselenium compounds. For instance, the asymmetric selenenylation of alkenes and alkynes using chiral electrophilic selenium sources has been demonstrated to provide access to enantioenriched products. jst.go.jpkyoto-u.ac.jp The application of chiral ligands in transition-metal-catalyzed reactions also presents a viable approach. rsc.org

Future efforts in this area should focus on tailoring these existing methods for substrates like ethyl 4-(phenylselanyl)hex-2-enoate. This will likely involve the design of new chiral selenium-based catalysts that can effectively control the stereochemical outcome of the reaction. Furthermore, exploring substrate-controlled diastereoselective reactions, where the existing stereochemistry of a precursor molecule directs the formation of new stereocenters, could provide an alternative and efficient strategy. jst.go.jpacs.org

Table 1: Potential Asymmetric Synthetic Strategies for Ethyl 4-(phenylselanyl)hex-2-enoate

| Strategy | Chiral Source | Potential Outcome | Key Challenge |

| Chiral Electrophilic Selenylation | Chiral Selenium Reagent (e.g., derived from camphor (B46023) or binaphthyl scaffolds) | Enantioselective formation of the C4 stereocenter | Synthesis of effective and recyclable chiral reagents |

| Transition-Metal Catalysis | Chiral Ligand (e.g., BINAP, Salen) with a metal catalyst (e.g., Pd, Cu) | Enantioselective conjugate addition of a phenylselanyl group | Catalyst optimization for high enantioselectivity and yield |

| Organocatalysis | Chiral Organocatalyst (e.g., a chiral amine or thiourea) | Enantioselective Michael addition of phenylselanol | Development of catalysts that are active and selective for selenyl nucleophiles |

| Substrate-Controlled Diastereoselection | Chiral starting material (e.g., a chiral alcohol precursor to the ester) | Diastereoselective introduction of the phenylselanyl group | Synthesis of appropriate chiral precursors |

Discovery of Novel Reactivity Modes of the 4-(Phenylselanyl)hex-2-enoate Scaffold

The ethyl 4-(phenylselanyl)hex-2-enoate scaffold, with its combination of an α,β-unsaturated ester and a selanyl (B1231334) group, is primed for the discovery of new and synthetically useful reactivity. While the individual components have known reactivity patterns, their interplay could lead to unprecedented chemical transformations.

One promising area of exploration is in cycloaddition reactions. pageplace.delibretexts.orgnih.govyoutube.com The electron-deficient double bond of the enoate system could act as a dienophile in Diels-Alder reactions or as a partner in various dipolar cycloadditions. nih.gov The presence of the selenium atom could influence the regio- and stereoselectivity of these reactions and potentially open up new avenues for post-cycloaddition functionalization.

Radical reactions also present a fertile ground for investigation. researchgate.netnih.gov Vinyl selenides are known to participate in radical additions and cyclizations. researchgate.net The 4-(phenylselanyl)hex-2-enoate scaffold could be a precursor for novel radical cascade reactions, where a sequence of intramolecular radical additions could rapidly build molecular complexity. The development of photochemical or electrochemical methods to initiate these radical processes would align with the principles of green chemistry.

Furthermore, the selenium atom itself can be a handle for various transformations. Oxidation to the corresponding selenoxide could trigger jst.go.jpnih.gov-sigmatropic rearrangements or syn-elimination reactions, providing access to new unsaturated products. The development of methods for the selective activation of the C-Se bond could also lead to novel cross-coupling reactions.

Integration into Total Synthesis of Complex Natural Products and Bioactive Molecules

The ultimate test of a new synthetic building block is its successful application in the total synthesis of complex and biologically relevant molecules. Ethyl 4-(phenylselanyl)hex-2-enoate and its derivatives hold significant promise as versatile intermediates in this regard.

The ability to introduce a phenylselanyl group stereoselectively opens up possibilities for the synthesis of natural products containing the selenocysteine (B57510) amino acid. jst.go.jpkyoto-u.ac.jprsc.orgacs.orgnih.gov Selenocysteine is a key component of several enzymes and has unique biological properties. Peptides and proteins containing selenocysteine are of great interest for their potential therapeutic applications. jst.go.jpkyoto-u.ac.jprsc.orgacs.orgnih.gov

Moreover, the functional group handles present in ethyl 4-(phenylselanyl)hex-2-enoate—the ester, the double bond, and the selanyl group—provide multiple points for further elaboration. This makes it a potentially valuable synthon for the construction of polyketides, macrolides, and other classes of natural products. The development of robust and reliable methods for the transformation of this scaffold will be crucial for its adoption by the synthetic community.

Application of Machine Learning and Artificial Intelligence in Predictive Organoselenium Chemistry

The fields of machine learning (ML) and artificial intelligence (AI) are beginning to revolutionize chemical research by enabling the prediction of reaction outcomes, the optimization of reaction conditions, and the design of new catalysts. catalysis.blogjoaiar.orgeurekalert.orgresearchgate.netarxiv.org For a relatively specialized area like organoselenium chemistry, these tools could be particularly impactful.

AI algorithms could be trained on existing data from the organoselenium literature to predict the reactivity and selectivity of new compounds like ethyl 4-(phenylselanyl)hex-2-enoate. eurekalert.org This could accelerate the discovery of novel reactivity modes by identifying promising reaction conditions for experimental investigation. For instance, ML models could predict the stereochemical outcome of asymmetric reactions based on the structure of the chiral catalyst and the substrate.

Furthermore, AI can be employed in the de novo design of novel organoselenium catalysts with enhanced activity and selectivity. catalysis.blogjoaiar.org By learning the complex relationships between catalyst structure and performance, generative models can propose new catalyst candidates that are more likely to succeed, thereby reducing the time and resources required for catalyst development.

Table 2: Potential Applications of AI in Ethyl 4-(phenylselanyl)hex-2-enoate Chemistry

| AI/ML Application | Input Data | Predicted Output | Potential Impact |

| Reaction Outcome Prediction | Substrate structure, reagents, conditions | Product structure, yield, stereoselectivity | Faster discovery of new reactions and optimization of existing ones |

| Catalyst Design | Desired reaction, performance metrics | Novel catalyst structures | Accelerated development of highly efficient and selective catalysts |

| Retrosynthetic Analysis | Target molecule containing the selanyl enoate motif | Potential synthetic routes | Facilitating the planning of complex total syntheses |

| Property Prediction | Molecular structure of selanyl enoate derivatives | Physicochemical and biological properties | Guiding the design of molecules with desired functions |

Innovations in Green and Sustainable Synthetic Protocols for Selanyl Enoates

The development of environmentally friendly and sustainable synthetic methods is a central goal of modern chemistry. For organoselenium compounds, this includes minimizing the use of hazardous reagents and solvents, improving atom economy, and utilizing energy-efficient reaction conditions.

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a promising green alternative to traditional solution-phase synthesis. nih.govnih.govucm.es Performing reactions in a ball mill can reduce or eliminate the need for solvents, leading to cleaner reaction profiles and easier product isolation. The application of mechanochemistry to the synthesis of ethyl 4-(phenylselanyl)hex-2-enoate and its derivatives could significantly improve the sustainability of these processes.

Electrosynthesis and photochemistry are other powerful tools for green chemistry. nih.govacs.orgresearchgate.net These methods use electricity or light as traceless reagents to drive chemical transformations, often under mild conditions. The development of electrochemical or photochemical methods for the formation of the C-Se bond or for the subsequent functionalization of the selanyl enoate scaffold would be a significant step towards more sustainable organoselenium chemistry.

The use of water as a reaction solvent is also highly desirable from a green chemistry perspective. cambridgescholars.com While many organometallic reactions are sensitive to water, recent advances have shown that certain transformations can be performed in aqueous media. Exploring the possibility of synthesizing and reacting ethyl 4-(phenylselanyl)hex-2-enoate in water would be a major breakthrough in the field.

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.